molecular formula C17H17NO5 B13176777 (2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid

(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid

Cat. No.: B13176777
M. Wt: 315.32 g/mol
InChI Key: IBPAPNBYVFEQHK-VOTSOKGWSA-N
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Description

(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid is an organic compound that belongs to the class of phenylacrylic acids These compounds are characterized by the presence of a phenyl group attached to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and 2-pyridinemethanol.

    Formation of Intermediate: The aldehyde group of 3,5-dimethoxybenzaldehyde can undergo a condensation reaction with 2-pyridinemethanol to form an intermediate.

    Aldol Condensation: The intermediate can then undergo an aldol condensation reaction with an appropriate acrylic acid derivative to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.

    Substitution: The methoxy and pyridinylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce saturated carboxylic acids.

Scientific Research Applications

(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, modulating biological pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid Derivatives: Compounds with similar phenylacrylic acid structures.

    Methoxyphenyl Compounds: Compounds with methoxy groups attached to a phenyl ring.

    Pyridinylmethoxy Compounds: Compounds with pyridinylmethoxy groups.

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

(E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C17H17NO5/c1-21-14-9-12(6-7-16(19)20)10-15(22-2)17(14)23-11-13-5-3-4-8-18-13/h3-10H,11H2,1-2H3,(H,19,20)/b7-6+

InChI Key

IBPAPNBYVFEQHK-VOTSOKGWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=N2)OC)/C=C/C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=N2)OC)C=CC(=O)O

Origin of Product

United States

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